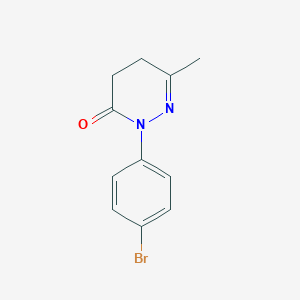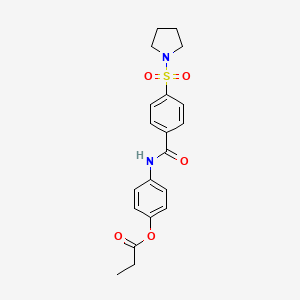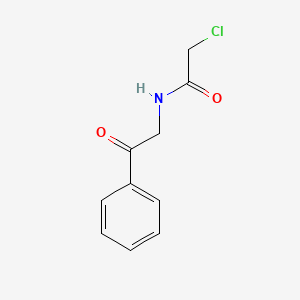![molecular formula C8H9LiN2O3 B2392471 Lithium(1+) ion 2-[3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl]acetate CAS No. 1955506-51-0](/img/structure/B2392471.png)
Lithium(1+) ion 2-[3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+) ion 2-[3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl]acetate, also known as LiTD or lithium thiophene-2-carboxylate, is a novel compound that has gained significant attention in the scientific community. LiTD is a lithium salt derivative of thiophene-2-carboxylic acid and has been synthesized by several methods.
科学研究应用
Membrane Separation Technology for Lithium Recovery
Lithium-ion batteries are widely used due to their high energy density and other advantages. However, the continuous expansion of the lithium-ion battery market has led to rising lithium prices. To address this, researchers have explored membrane separation technology for lithium recovery from spent lithium-ion batteries. The mechanism of ion selectivity through membranes plays a crucial role in this process .
Mechanism of Ion Selectivity::Polymer-Coated Anodes to Suppress Li Dendrite Growth
In lithium-ion batteries, dendritic growth of lithium metal can lead to short circuits and even thermal runaway. Polymer-coated anodes effectively inhibit dendrite penetration through the separator, enhancing safety and stability .
Metal-Organic Frameworks (MOFs) for Lithium Storage
Researchers have explored MOFs, such as MIL47, as promising materials for lithium storage. These porous structures exhibit excellent adsorption performance and high-efficiency Li⁺-ion selectivity, making them suitable for battery applications .
Enhancing LiFePO₄ Cathode Performance
LiFePO₄ is a common cathode material in lithium-ion batteries. Adjusting the composition (LiFePO₄, carbon black, and PVDF) optimizes particle-to-particle adhesion, reducing capacity fading and improving overall battery performance .
H₂TiO₃ Lithium-Ion Sieves
New types of H₂TiO₃ lithium-ion sieves offer exceptional adsorption performance, reliable regeneration, and environmental friendliness. These sieves efficiently separate lithium ions from other species, making them valuable for battery recycling and purification .
属性
IUPAC Name |
lithium;2-[3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3.Li/c1-4-2-5(4)8-9-6(13-10-8)3-7(11)12;/h4-5H,2-3H2,1H3,(H,11,12);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFKUGVWOJQHFR-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1CC1C2=NOC(=N2)CC(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9LiN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



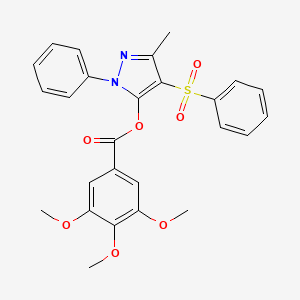
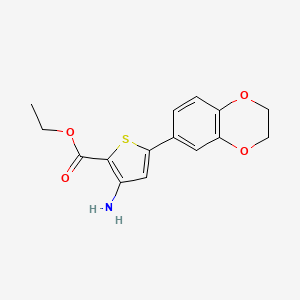

![ethyl 5-(2-oxo-2H-chromene-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2392397.png)
![N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2392400.png)
methanone](/img/structure/B2392401.png)

![6-[(2-Aminoethyl)amino]pyridine-3-sulfonamide](/img/structure/B2392404.png)
